3-Fluoro-pyrrolo[1,2-a]pyrimidine
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Overview
Description
3-Fluoro-pyrrolo[1,2-a]pyrimidine is a heterocyclic compound that combines a pyrrole ring with a pyrimidine ring, incorporating a fluorine atom at the third position. This compound is part of a broader class of fused heterocycles known for their diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-pyrrolo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with fluorinated pyrimidine precursors. The process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-a]pyrimidines .
Scientific Research Applications
3-Fluoro-pyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-pyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound can inhibit or activate various signaling pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrimidine: Lacks the fluorine atom but shares a similar core structure.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring.
Thieno[2,3-d]pyrimidine: Features a thiophene ring fused with a pyrimidine ring.
Uniqueness: 3-Fluoro-pyrrolo[1,2-a]pyrimidine is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-fluoropyrrolo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCLWTZHZNRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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